3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-methyl-7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-7(2)9-4-5-11-10-8(3)6-12-13(9)10/h6-7,9,11H,4-5H2,1-3H3 |
InChI Key |
JKDDMVWNNSMUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NCCC(N2N=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-3-methylpyrazole with β-Dicarbonyl Compounds
A key approach involves reacting 5-amino-3-methylpyrazole with appropriate β-dicarbonyl compounds or β-ketoesters under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core with the desired substitution pattern.
- For example, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate yields a dihydroxy intermediate, which upon chlorination with phosphorus oxychloride produces a dichloro-substituted pyrazolo[1,5-a]pyrimidine intermediate.
- Subsequent nucleophilic substitution of the chlorine at position 7 with an isopropyl-containing nucleophile (such as morpholine derivatives or alkyl amines) introduces the 7-(propan-2-yl) substituent with high selectivity and yield (up to 94%).
Reductive Amination and Functional Group Transformations
- Alcohol intermediates derived from ester reduction can be oxidized to aldehydes and then subjected to reductive amination with isopropyl amines or related amines to install the 7-(propan-2-yl) group.
- Sodium triacetoxyborohydride is commonly used as the reductive amination agent, providing good yields (63–84%) of the substituted pyrazolo[1,5-a]pyrimidines.
Cyclization Using 3-Substituted-5-Amino-1H-Pyrazoles and β-Dicarbonyl Compounds
- The reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds such as 2-acetylbutyrolactone under microwave irradiation or conventional reflux leads to regioselective cyclization forming the pyrazolo[1,5-a]pyrimidine core with the 3-methyl and 7-(propan-2-yl) substituents.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to traditional methods.
Acid-Catalyzed Condensation in Acetic Acid
- Pyrazole derivatives can be condensed with 1,3-diketones in acetic acid with catalytic sulfuric acid at room temperature, yielding 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives in high yields (87–95%).
- This method is mild and efficient and can be adapted for the preparation of pyrazolo[1,5-a]pyrimidines with various substituents including isopropyl groups.
- Selectivity in substitution at position 7 is influenced by the reactivity of chlorine atoms in dichloro intermediates, favoring nucleophilic substitution at position 7 over position 5.
- Microwave-assisted synthesis offers advantages in reducing reaction times and increasing yields, particularly for cyclization reactions involving cyclic β-dicarbonyl compounds.
- Reductive amination using sodium triacetoxyborohydride is effective for introducing alkyl amine substituents with minimal side reactions.
- Acid-catalyzed condensation in acetic acid provides a straightforward approach to pyrazolo[1,5-a]pyrimidine derivatives, with high yields and mild conditions, suitable for sensitive functional groups.
The preparation of 3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves versatile synthetic routes centered on cyclocondensation of aminopyrazoles with β-dicarbonyl compounds, selective chlorination, nucleophilic substitution, and reductive amination. Advances such as microwave-assisted synthesis and optimized reagents have enhanced the efficiency and selectivity of these methods. The choice of method depends on available starting materials, desired functional group tolerance, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to 3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. A study demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival .
2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models. This property makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of pyrazolo[1,5-a]pyrimidines. These compounds are believed to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Materials Science
1. Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The introduction of this compound into polymer formulations has been shown to improve the overall performance of materials used in coatings and adhesives .
2. Photovoltaic Applications
Research has explored the use of pyrazolo[1,5-a]pyrimidines in organic photovoltaic devices. The compound's electronic properties allow it to function effectively as a charge transport material, enhancing the efficiency of solar cells by facilitating better electron mobility and reducing recombination losses .
Agricultural Chemistry
1. Pesticidal Activity
Studies have indicated that derivatives of this compound possess pesticidal properties. These compounds can act against various pests and pathogens affecting crops, providing a potential avenue for developing eco-friendly pesticides that minimize environmental impact while maximizing agricultural yield .
2. Plant Growth Regulators
The compound has also been investigated for its role as a plant growth regulator. It has been observed to influence plant growth parameters such as root development and flowering time, making it valuable for agricultural applications aimed at improving crop productivity and resilience .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity . The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives include substituent positions (3, 5, 7) and the presence of electron-withdrawing or electron-donating groups.
Table 1: Substituent Comparison of Selected Analogs
Biological Activity
3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects in various medical fields, particularly oncology and neurology. The following sections provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄ |
| Molecular Weight | 218.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS Number Here] |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways. A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant antitumor efficacy in xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), leading to reduced tumor growth without significant hepatotoxicity .
The mechanism through which this compound exerts its biological effects involves the modulation of key enzymes and pathways:
- Inhibition of PI3Kδ : This compound has been reported to selectively inhibit the PI3Kδ isoform, which is crucial for various cellular functions including growth and survival. The IC50 values for related compounds have been documented as low as 18 nM .
- Induction of Apoptosis : By engaging specific intracellular targets, these compounds can induce programmed cell death in cancer cells. This is particularly relevant in the context of hematological malignancies where apoptosis resistance is common.
Case Study 1: Anticancer Efficacy in Xenograft Models
A series of experiments conducted using xenograft models demonstrated that pyrazolo[3,4-d]pyrimidine derivatives significantly inhibited tumor growth in MM and PDAC models. The study reported that these compounds did not lead to substantial increases in liver enzymes or histopathological damage typically associated with hepatotoxicity .
Case Study 2: Selective Target Engagement
Another study focused on the selective engagement of intracellular targets by C6-substituted pyrazolo[3,4-d]pyrimidines. The results indicated promising systemic circulation and metabolic stability across species . This suggests that modifications to the pyrazolo structure could enhance therapeutic profiles while reducing side effects.
Summary Table of Biological Activities
Q & A
Q. How to reconcile conflicting bioactivity results across studies?
- Resolution :
- Standardize assay conditions (e.g., cell lines, incubation time).
- Compare substituent effects: For example, 7-(trifluoromethyl) groups enhance activity 10-fold over methyl groups in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
